molecular formula C6H7ClN2O B13449891 2-Amino-3-chloro-5-methoxypyridine

2-Amino-3-chloro-5-methoxypyridine

Cat. No.: B13449891
M. Wt: 158.58 g/mol
InChI Key: SCMQAZIYTJFORU-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-methoxypyridine typically involves the chlorination of 2-amino-5-methoxypyridine. One common method includes the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-methoxypyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-3-azido-5-methoxypyridine or 2-amino-3-thiocyanato-5-methoxypyridine.

    Oxidation: Products include 2-nitro-3-chloro-5-methoxypyridine or 2-nitroso-3-chloro-5-methoxypyridine.

    Reduction: Products include 2-amino-5-methoxypyridine or this compound derivatives with modified amino groups.

Scientific Research Applications

2-Amino-3-chloro-5-methoxypyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxypyridine
  • 2-Chloro-5-methoxypyridine
  • 2-Amino-3-methoxypyridine

Comparison

2-Amino-3-chloro-5-methoxypyridine is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct reactivity and properties. Compared to 2-Amino-5-methoxypyridine, the chlorine atom in the third position allows for additional substitution reactions. Compared to 2-Chloro-5-methoxypyridine, the amino group provides sites for further functionalization and biological activity.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-chloro-5-methoxypyridin-2-amine

InChI

InChI=1S/C6H7ClN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)

InChI Key

SCMQAZIYTJFORU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)N)Cl

Origin of Product

United States

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